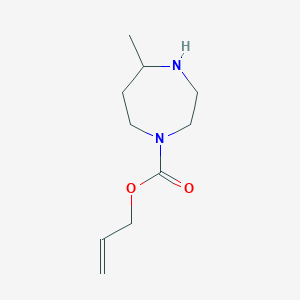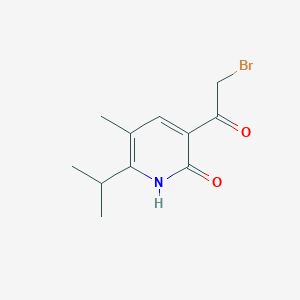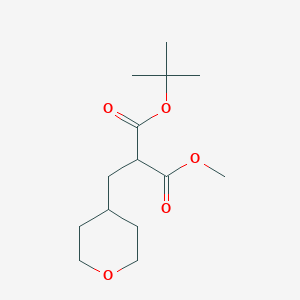
3-(4-Chlorophenyl)propane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)propane-1,2-diol, also known as chlorphenesin, is an organic compound belonging to the class of phenol ethers. It is characterized by the presence of a 4-chlorophenyl group attached to a propane-1,2-diol backbone. This compound is known for its antifungal, antibacterial, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)propane-1,2-diol typically involves the reaction of 4-chlorophenol with epichlorohydrin, followed by hydrolysis. The reaction conditions include:
Reaction of 4-chlorophenol with epichlorohydrin: This step is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the ether linkage.
Hydrolysis: The intermediate product is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps of ether formation and hydrolysis, with optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
3-(4-Chlorophenyl)propane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antifungal and antibacterial properties.
Medicine: Utilized as a muscle relaxant and investigated for its potential in treating conditions like trigeminal neuralgia.
Industry: Employed as an antimycotic agent in various formulations .
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)propane-1,2-diol involves its interaction with the central nervous system. It acts as a muscle relaxant by blocking nerve impulses or pain sensations sent to the brain. The exact molecular targets and pathways are not well-defined, but it is known to exert its effects primarily through the central nervous system rather than directly on skeletal muscles .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenoxy)propane-1,2-diol: Another name for chlorphenesin.
Chlorphenesin carbamate: A derivative used as a muscle relaxant.
4-Chlorophenol: A precursor in the synthesis of 3-(4-Chlorophenyl)propane-1,2-diol
Uniqueness
This compound is unique due to its dual role as an antifungal and antibacterial agent, as well as its muscle relaxant properties. Its ability to inhibit IgE-mediated histamine release further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H11ClO2 |
|---|---|
Molecular Weight |
186.63 g/mol |
IUPAC Name |
3-(4-chlorophenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H11ClO2/c10-8-3-1-7(2-4-8)5-9(12)6-11/h1-4,9,11-12H,5-6H2 |
InChI Key |
HRKYJXZQZROJJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-(2-oxo-1H-imidazo[4,5-b]pyridin-3-yl)benzoate](/img/structure/B13875023.png)


![4-[3-(2-chlorophenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B13875044.png)

![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)







